![molecular formula C9H11BrS2Si B13688510 (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane](/img/structure/B13688510.png)
(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane is a chemical compound with the molecular formula C9H11BrS2Si. It is a brominated derivative of thieno[3,2-b]thiophene, a heterocyclic compound containing sulfur atoms. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane typically involves the bromination of thieno[3,2-b]thiophene followed by silylation. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The silylation step involves the reaction of the brominated intermediate with trimethylsilyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental regulations are met.
化学反应分析
Types of Reactions: (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Silylation and Desilylation: The trimethylsilyl group can be introduced or removed under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, phenylboronic acid, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Various aryl and alkyl derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiophene derivatives.
科学研究应用
(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane has diverse applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Materials Science: Incorporated into polymers and organic electronic materials for improved conductivity and stability.
Chemosensors: Utilized in the development of optical chemosensors for detecting ions and molecules of environmental and medicinal relevance.
Dye-Sensitized Solar Cells: Employed in the synthesis of dyes for solar cells, enhancing their efficiency and stability.
作用机制
The mechanism of action of (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane in various applications involves its ability to participate in electron transfer processes and form stable intermediates. The bromine atom and the trimethylsilyl group play crucial roles in modulating the reactivity and stability of the compound. In chemosensors, the compound interacts with target ions or molecules, leading to measurable changes in optical properties .
相似化合物的比较
(5-Bromothieno[3,2-b]thiophen-2-yl)-2-cyanoacrylic acid: Another brominated thieno[3,2-b]thiophene derivative used in dye-sensitized solar cells.
Thieno[3,2-b]thiophene: The parent compound without bromination or silylation.
Trimethylsilylthiophene: A silylated thiophene without the bromine atom.
Uniqueness: (5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane is unique due to the presence of both bromine and trimethylsilyl groups, which confer distinct reactivity and stability. This dual functionality makes it a versatile intermediate in organic synthesis and materials science .
属性
IUPAC Name |
(5-bromothieno[3,2-b]thiophen-2-yl)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrS2Si/c1-13(2,3)9-5-7-6(12-9)4-8(10)11-7/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGPIAPMKAADAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(S1)C=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrS2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(R)-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol](/img/structure/B13688433.png)
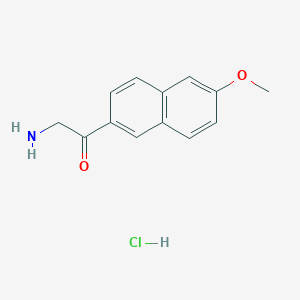
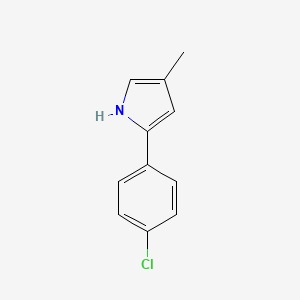
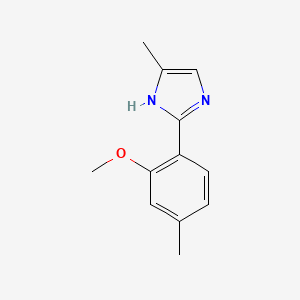
![2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-8-(2,4,6-trimethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13688447.png)
![(R)-1-[3-[Difluoro(methoxy)methyl]phenyl]ethanamine](/img/structure/B13688461.png)
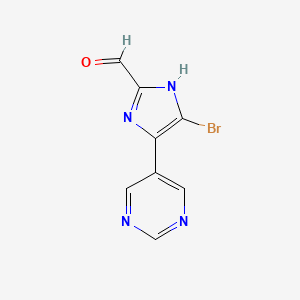
![Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13688471.png)
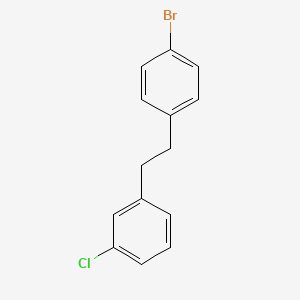
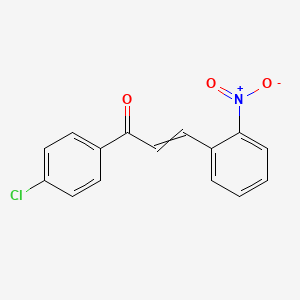
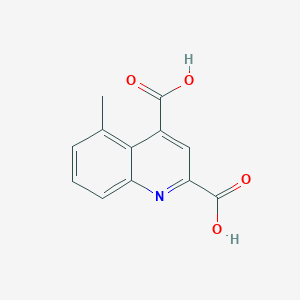
![2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole](/img/structure/B13688491.png)
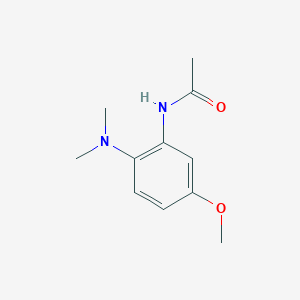
![7-Bromobenzo[5,6][1,4]oxazino[2,3,4-kl]phenoxazine](/img/structure/B13688514.png)
